![molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8](/img/structure/B2599402.png)

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

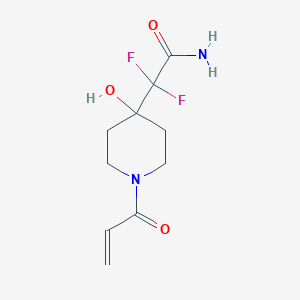

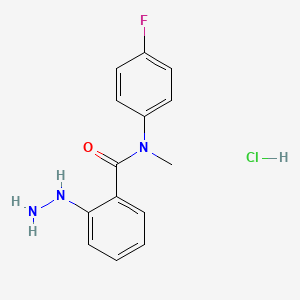

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 72764-22-8 . It has a molecular weight of 168.19 . This compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of such compounds often involves complex processes. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . A domino process is used in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a part of a larger family of compounds known as oxabicyclo octanes . These compounds are often used as bioisosteres of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and often involve multiple steps. For instance, the key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 131-133 degrees Celsius .科学的研究の応用

Supramolecular Structures and Hydrogen Bonding

The study of supramolecular aggregation of hydroxycarboxylic acid derivatives, including structural analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, reveals their ability to form complex structures via hydrogen bonding. These structures range from one-dimensional step-ladders to two-dimensional frameworks, showcasing the compound's utility in understanding and designing new supramolecular architectures (Foces-Foces et al., 2005).

Decarboxylative Acylation

Research on decarboxylative acylation without the use of metal catalysts demonstrated the effectiveness of 1,4-Diazabicyclo[2.2.2]octane in facilitating the transformation of carboxylic acids, including α-ketocarboxylic and arylpropiolic acids, into α-keto and α,β-unsaturated amides or esters. This method offers a metal-free alternative for the synthesis of complex molecules, highlighting the potential applications of this compound in organic synthesis (Zhang et al., 2017).

Amino Acid Transport Studies

The synthesis and application of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids offer insights into the specificity of membrane transport systems in cells. These compounds, including analogs of this compound, have been utilized to explore the Na+-independent amino acid transport system L, providing valuable information for the development of targeted drug delivery systems (Christensen et al., 1983).

Synthetic Applications

The compound's derivatives have been employed in various synthetic applications, such as the aprotic double Michael addition reaction to produce specific carboxylic acid derivatives. This illustrates the compound's versatility in facilitating complex synthetic routes and generating novel organic compounds (Spitzner & Engler, 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-oxobicyclo[2.2.2]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDWRLJUEHUEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)

![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)